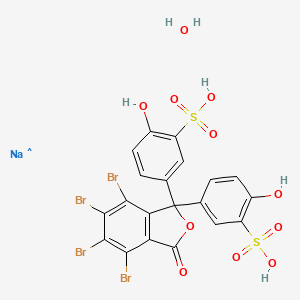
CID 166600389
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfobromophthalein disodium salt hydrate: is a high-affinity organic ion substrate used primarily in the study of hepatocyte transport functions. It is a diagnostic agent used to assess liver function by measuring the rate at which the liver can clear the compound from the bloodstream. The compound is known for its role in liver diagnostics and its interaction with organic anion transporting polypeptides (OATPs) and multidrug resistance-associated protein 2 (Mrp2) .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Sulfobromophthalein disodium salt hydrate involves the bromination of phenolphthalein followed by sulfonation. The reaction typically requires controlled conditions to ensure the correct substitution pattern on the phenolphthalein molecule. The final product is then neutralized with sodium hydroxide to form the disodium salt hydrate .
Industrial Production Methods: : Industrial production of Sulfobromophthalein disodium salt hydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for bromination and sulfonation, followed by purification steps to isolate the final product. Quality control measures are essential to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: : Sulfobromophthalein disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the bromine atoms on the molecule, potentially leading to debromination.
Substitution: The compound can undergo substitution reactions, particularly at the bromine sites, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can result in debrominated products .
Scientific Research Applications
Chemistry: : Sulfobromophthalein disodium salt hydrate is used as a reagent in various chemical assays and studies. Its ability to interact with organic anion transporters makes it valuable in studying transport mechanisms and drug interactions .
Biology: : In biological research, the compound is used to study liver function and hepatocyte transport. It serves as a substrate for OATPs and Mrp2, helping researchers understand the transport and excretion of organic anions in the liver .
Medicine: : Medically, Sulfobromophthalein disodium salt hydrate is used in liver function tests. It helps diagnose liver diseases by measuring the liver’s ability to clear the compound from the bloodstream .
Industry: : In the industrial sector, the compound is used in the manufacturing of diagnostic assays and reagents. Its role in liver diagnostics makes it a crucial component in the production of liver function test kits .
Mechanism of Action
Sulfobromophthalein disodium salt hydrate is transported into hepatocytes by organic anion transporting polypeptides (OATPs). Once inside the hepatocytes, it is conjugated to glutathione and then excreted into bile by multidrug resistance-associated protein 2 (Mrp2). This process helps in assessing liver function by measuring the rate of clearance of the compound from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Bromocresol Green: Another diagnostic dye used in liver function tests.
Bromocresol Purple: Used in similar diagnostic applications.
Methyl Red: A pH indicator with diagnostic applications
Uniqueness: : Sulfobromophthalein disodium salt hydrate is unique due to its high affinity for OATPs and its specific use in liver function diagnostics. Its ability to be conjugated to glutathione and excreted into bile makes it particularly valuable in studying liver transport mechanisms and diagnosing liver diseases .
Properties
Molecular Formula |
C20H12Br4NaO11S2 |
|---|---|
Molecular Weight |
835.0 g/mol |
InChI |
InChI=1S/C20H10Br4O10S2.Na.H2O/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;1H2 |
InChI Key |
WJJBZLMMHQELCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


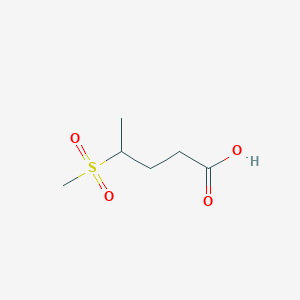
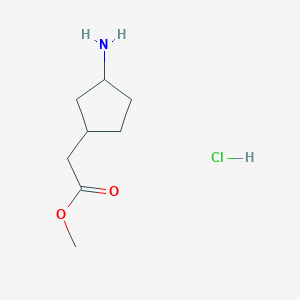
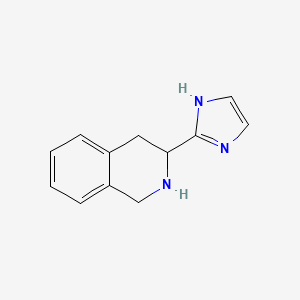
![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B12315822.png)
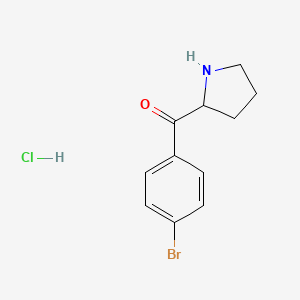
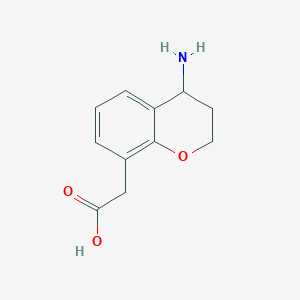
![(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12315830.png)

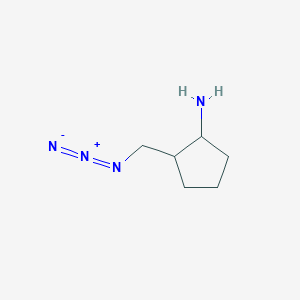


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)
